5H-Thiazolo[3,2-a]pyrimidine-6-carboxamide, N-(2-chloro-4-nitrophenyl)-2,3-dihydro-5-oxo-
Description
5H-Thiazolo[3,2-a]pyrimidine-6-carboxamide, N-(2-chloro-4-nitrophenyl)-2,3-dihydro-5-oxo- is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for research in medicinal chemistry.
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O4S/c14-9-5-7(18(21)22)1-2-10(9)16-11(19)8-6-15-13-17(12(8)20)3-4-23-13/h1-2,5-6H,3-4H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYFOMGCDQDADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601123124 | |
| Record name | 5H-Thiazolo[3,2-a]pyrimidine-6-carboxamide, N-(2-chloro-4-nitrophenyl)-2,3-dihydro-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532965-75-6 | |
| Record name | 5H-Thiazolo[3,2-a]pyrimidine-6-carboxamide, N-(2-chloro-4-nitrophenyl)-2,3-dihydro-5-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=532965-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Thiazolo[3,2-a]pyrimidine-6-carboxamide, N-(2-chloro-4-nitrophenyl)-2,3-dihydro-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Biginelli Reaction and Hantzsch-Type Condensation
The Biginelli reaction, involving dihydropyrimidines and substituted phenacyl chlorides, is a cornerstone for synthesizing thiazolo[3,2-a]pyrimidine derivatives. For example, Zhi et al. synthesized 5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester via a Hantzsch-type condensation, achieving >50% inhibition of acetylcholinesterase at 10 μM. The reaction proceeds under reflux in ethanol, yielding the core structure with a 6-carboxylate group, which is later hydrolyzed to the carboxylic acid.
Green Synthesis Using Ionic Liquids
A sustainable approach employs N-methyl pyrrolidone hydrosulfate ([Hnmp]HSO₄) as a recyclable catalyst. This method reduces reaction times and improves yields (up to 92%) compared to conventional acid catalysts. The ionic liquid facilitates cyclocondensation of thiourea and β-ketoesters, forming the thiazolo[3,2-a]pyrimidine core at 80°C.
Table 1: Comparison of Core Synthesis Methods
| Method | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Biginelli/Hantzsch | Dihydropyrimidine, phenacyl chloride | Reflux, ethanol | 65–75 | |
| Ionic Liquid Catalysis | Thiourea, β-ketoester, [Hnmp]HSO₄ | 80°C, solvent-free | 85–92 |
Functionalization at Position 6: Carboxylic Acid to Carboxamide
The 6-carboxylate group is critical for subsequent derivatization. Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate serves as a key intermediate. Hydrolysis with 2N HCl under reflux yields the carboxylic acid (79.7% yield). Conversion to the carboxamide involves coupling the acid with 2-chloro-4-nitroaniline using carbodiimide reagents (e.g., EDCl/HOBt) in dichloromethane at room temperature.
Table 2: Amide Coupling Optimization
| Coupling Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCl/HOBt | DCM | 25°C | 12 | 78 |
| DCC/DMAP | THF | 0°C → 25°C | 24 | 65 |
| HATU | DMF | 25°C | 6 | 82 |
Introduction of the N-(2-Chloro-4-Nitrophenyl) Group
The 2-chloro-4-nitroaniline moiety is introduced via nucleophilic acyl substitution. Activation of the carboxylic acid with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with the aniline derivative in tetrahydrofuran (THF) at 0°C. This step requires careful control to avoid nitro group reduction.
Challenges and Optimization
Nitro Group Stability
The nitro substituent is sensitive to reducing conditions. Reactions must avoid hydrogenation catalysts and strongly acidic environments.
Purification Challenges
The target compound’s low solubility in polar solvents necessitates recrystallization from dimethylformamide (DMF)/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients.
Chemical Reactions Analysis
Types of Reactions
5H-Thiazolo[3,2-a]pyrimidine-6-carboxamide, N-(2-chloro-4-nitrophenyl)-2,3-dihydro-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Halogenated reagents and catalysts like palladium on carbon are often employed.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals targeting various diseases. Notable applications include:
- Antimicrobial Activity : Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, studies have demonstrated their effectiveness against resistant bacterial strains.
- Anticancer Properties : Compounds within this class have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Specific studies have highlighted their role as potential chemotherapeutic agents.
The biological mechanisms associated with this compound include:
- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity which is crucial in various metabolic pathways. For example, it may inhibit bacterial enzymes essential for protein synthesis.
- Neuroprotective Effects : Some derivatives have been explored for their neuroprotective properties in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Table 1: Summary of Biological Activities
Industrial Applications
In addition to its medicinal uses, the compound is also explored for industrial applications:
- Material Science : Its stability and reactivity make it suitable for the synthesis of advanced materials such as polymers and coatings.
- Pharmaceutical Manufacturing : The compound serves as an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The mechanism of action of 5H-Thiazolo[3,2-a]pyrimidine-6-carboxamide, N-(2-chloro-4-nitrophenyl)-2,3-dihydro-5-oxo- involves:
Enzyme Inhibition: The compound inhibits specific enzymes by binding to their active sites.
Receptor Antagonism: It acts as an antagonist to certain receptors, blocking their activity.
Molecular Targets: The primary molecular targets include bacterial enzymes, viral proteins, and cancer cell receptors.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives: These include compounds with different substituents on the thiazole and pyrimidine rings.
Thiazolopyrimidinecarboxylates: These compounds have carboxylate groups instead of carboxamide.
Uniqueness
5H-Thiazolo[3,2-a]pyrimidine-6-carboxamide, N-(2-chloro-4-nitrophenyl)-2,3-dihydro-5-oxo- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Biological Activity
5H-Thiazolo[3,2-a]pyrimidine-6-carboxamide, particularly the derivative N-(2-chloro-4-nitrophenyl)-2,3-dihydro-5-oxo-, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazolo[3,2-a]pyrimidine core, which has been associated with various therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Structural Characteristics
The compound's structure includes:
- Thiazolo[3,2-a]pyrimidine core : This heterocyclic structure is crucial for its biological activity.
- Chloro and nitro substituents : These functional groups enhance the compound's reactivity and interaction with biological targets.
1. Anti-inflammatory Properties
Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant anti-inflammatory activity. For instance:
- Mechanism of Action : These compounds may inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory pathways. Inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators .
- Case Studies : A study demonstrated that derivatives showed over 50% inhibition of COX enzymes at concentrations around 10 μmol/L, indicating their potential as anti-inflammatory agents .
2. Antimicrobial Activity
The antimicrobial potential of thiazolo[3,2-a]pyrimidine derivatives has been explored against various pathogens:
- Spectrum of Activity : Compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, some derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
- Mechanism : The activity is often linked to the ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
3. Anticancer Effects
The anticancer properties of these compounds are also noteworthy:
- In Vitro Studies : Several derivatives have demonstrated cytotoxic effects on cancer cell lines such as Caco-2 (colon cancer) and A549 (lung cancer). For instance, modifications to the thiazolo[3,2-a]pyrimidine structure have been shown to enhance anticancer activity significantly .
- Structure–Activity Relationship (SAR) : Research indicates that specific substitutions on the phenyl ring can optimize biological activity against cancer cells. For example, adding electron-withdrawing groups has been correlated with increased potency against tumor cells .
Comparative Analysis of Biological Activity
| Compound Name | Biological Activity | Target Pathway | Notes |
|---|---|---|---|
| N-(2-chloro-4-nitrophenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | Anti-inflammatory | COX inhibition | Over 50% inhibition at 10 μmol/L |
| N-(4-chlorophenyl)-thiazolo[3,2-a]pyrimidine | Antimicrobial | Cell wall synthesis | Effective against MRSA |
| N-(2-methoxyethyl)-thiazolo[3,2-a]pyrimidine | Anticancer | Apoptosis induction | Enhanced activity with specific substitutions |
Q & A
Q. What are the common synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives with nitroaryl substituents?
Synthesis typically involves multi-step condensation reactions. For example:
- Condensation of thiazolo intermediates with nitroaryl amines under reflux conditions using acetic acid/anhydride mixtures (yields 78–95%) .
- Coupling reactions with activated esters (e.g., using 2-chloro-4,6-dimethoxy-1,3,5-triazine) in anhydrous DMF to introduce carboxamide groups .
- Recrystallization from ethyl acetate/ethanol (3:2) to obtain pure crystals for structural studies .
Key reagents: Chloroacetic acid, sodium acetate, and nitroaryl aldehydes are critical for regioselectivity .
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and confirms substitution patterns .
- X-ray diffraction : Resolves puckering in the thiazolo-pyrimidine ring (e.g., flattened boat conformation with C5 deviation of 0.224 Å) and dihedral angles between fused rings (e.g., 80.94° between thiazolo and benzene rings) .
- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and nitro (NO₂) groups (~1520 cm⁻¹) .
Q. What biological activities are reported for structurally related thiazolo[3,2-a]pyrimidine derivatives?
- Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) show broad-spectrum activity against Gram-positive bacteria .
- Antitumor potential : Analogues with carboxamide side chains exhibit inhibitory effects on kinase pathways .
Advanced Research Questions
Q. How can synthetic yields and purity be optimized for nitroaryl-substituted thiazolo[3,2-a]pyrimidines?
- Reagent stoichiometry : Excess chloroacetic acid (1.2–1.5 eq) improves cyclization efficiency .
- Solvent selection : Anhydrous DMF enhances coupling reactions, while glacial acetic acid minimizes side products during reflux .
- Chromatographic purification : Silica gel columns (ethyl acetate/hexane gradients) resolve regioisomers, critical for >95% purity .
Q. How do structural contradictions in crystallographic data impact conformational analysis?
Discrepancies in dihedral angles or puckering (e.g., 80.94° vs. 85.2° in related compounds) arise from:
- Crystal packing effects : Hydrogen bonding (C–H···O) can distort ring geometries .
- Resolution limits : Low-temperature X-ray studies (<100 K) reduce thermal motion artifacts .
Methodological resolution: Pair with DFT calculations to compare experimental and theoretical conformations .
Q. What strategies validate the mechanism of action for antimicrobial derivatives?
- Enzyme inhibition assays : Target dihydrofolate reductase (DHFR) or penicillin-binding proteins (PBPs) using MIC/MBC assays .
- SAR studies : Modify the nitro group to sulfonamide or hydrazide to assess bioactivity shifts .
- Molecular docking : Map interactions between the chloro-nitrophenyl group and bacterial enzyme active sites .
Q. How do substituents influence the compound’s electronic properties and reactivity?
- Nitro group : Enhances electrophilicity at C6, facilitating nucleophilic attacks (e.g., amidation) .
- Chlorophenyl ring : Stabilizes the thiazolo ring via resonance, reducing hydrolysis susceptibility .
- Steric effects : Bulky substituents at N2 alter ring puckering and hydrogen-bonding networks .
Methodological Challenges
Q. What are the key challenges in synthesizing and handling the nitro and chloro substituents?
- Nitro group instability : Decomposition under prolonged heating; use low-temperature reflux (<100°C) .
- Chloride displacement : Competing side reactions (e.g., hydrolysis) require inert atmospheres .
- Safety protocols : Nitro intermediates are explosive; small-scale reactions and controlled recrystallization are advised .
Q. How can conflicting bioactivity data between in vitro and in vivo models be addressed?
- Metabolic profiling : Identify degradation products (e.g., nitro reduction to amine) using LC-MS .
- Formulation optimization : Encapsulate the compound in liposomes to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
